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Compound of Interest

Compound Name: (6-Chloro-1H-indol-2-yl)methanol

Cat. No.: B1317298

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for (1H-indol-2-yl)methanol.

Table 1: *H NMR Spectroscopic Data for (1H-indol-2-
yl)methanol

. . Coupling
Chemical Shift Lo Number of .
Multiplicity Constant (J) Assignment
(3) ppm Protons
Hz
8.20 brs - 1H NH
7.55 d 7.8 1H Ar-H
7.35 d 8.1 1H Ar-H
7.12-7.01 m - 2H Ar-H
6.35 S - 1H Ar-H
4.75 S - 2H CH:
1.80 brs - 1H OH

Solvent: DMSO-ds
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Table 2: 3*C NMR Spectroscopic Data for (1H-indol-2-

yl)methanol

Chemical Shift (6) ppm Assignment
139.0 C
136.2 C
128.5 C
121.0 CH
120.0 CH
119.0 CH
111.0 CH
100.5 CH
57.0 CH2

Solvent: DMSO-ds

Table 3: IR Spectroscopic Data for (1H-indol-2-
yl)methanol
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad O-H and N-H stretching
3100-3000 Medium Aromatic C-H stretching
2920, 2850 Medium Aliphatic C-H stretching

1615, 1580, 1450

Medium to Strong

Aromatic C=C stretching

1420 Medium C-H bending

1340 Medium C-N stretching

1010 Strong C-0O stretching

240 Strong Aromatic C-H out-of-plane

bending

Sample State: KBr pellet

Table 4: Mass Spectrometry Data for (1H-indol-2-

yl)methanol
miz Relative Intensity (%) Assighment
147 100 M]*
118 85 [M - CH20H]*
91 50 [C7HA]+
77 30 [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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. Sample Preparation:

Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of a deuterated
solvent (e.g., DMSO-ds, CDCls, or Acetone-des) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing
(6 =0.00 ppm).

. 'H NMR Spectroscopy:
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
Parameters:

o Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise
ratio.

o Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

o Pulse Width: A 30° to 90° pulse is used to excite the protons.

o Spectral Width: A spectral width of -2 to 12 ppm is commonly used for organic molecules.
. 13C NMR Spectroscopy:

Instrument: The same NMR spectrometer as for 1H NMR is used, tuned to the appropriate
carbon frequency (e.g., 75, 100, or 125 MHz).

Parameters:

o

Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the
lower natural abundance of 13C.

o

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

[¢]

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to
single lines for each unique carbon atom.
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Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Parameters:
o Spectral Range: The spectrum is typically recorded from 4000 to 400 cm~1.
o Resolution: A resolution of 4 cm~1 is generally sufficient.

o Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A
background spectrum of the empty sample compartment is recorded prior to the sample
scan.

Mass Spectrometry (MS)

1. Sample Introduction:
o For a solid sample, it can be introduced via a direct insertion probe.

» Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

2. lonization and Analysis:

e Instrument: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic
sector instrument, is used.

« lonization Method: Electron lonization (EI) at 70 eV is a common method for generating
fragment ions and determining the molecular weight.
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e Mass Range: A mass-to-charge (m/z) ratio scan from a low value (e.g., 40) to a value well
above the expected molecular weight (e.g., 500) is performed.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized chemical compound.
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Caption: General workflow for chemical synthesis and spectroscopic characterization.
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 To cite this document: BenchChem. [Spectroscopic Data for (1H-indol-2-yl)methanol
(Representative Example)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317298#spectroscopic-data-for-6-chloro-1h-indol-2-
yl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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